molecular formula C16H23N5O3 B12231552 3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B12231552
M. Wt: 333.39 g/mol
InChI Key: PRFSBNQSMOWNFL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials may include 2-methoxyethylamine, 5-methylpyrimidine, and piperidine derivatives. The key steps in the synthesis may involve:

    Formation of the imidazolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 2-methoxyethyl and 5-methylpyrimidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Influence on signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.

    Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H23N5O3

Molecular Weight

333.39 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C16H23N5O3/c1-12-9-17-15(18-10-12)19-5-3-13(4-6-19)21-11-14(22)20(16(21)23)7-8-24-2/h9-10,13H,3-8,11H2,1-2H3

InChI Key

PRFSBNQSMOWNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC

Origin of Product

United States

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